Insufficient High-Strength Comparative Evidence Available
A comprehensive search of primary literature, patents, and authoritative databases did not yield direct, quantitative head-to-head comparisons between 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its closest analogs in standardized assays. While the compound belongs to a well-characterized series of PXR ligands , the specific biological activity data for this exact structure are not reported in the accessible literature, preventing a meaningful numerical differentiation from comparators like SPA70, compound 85 (SJPYT-306), or compound 89 (SJPYT-310).
| Evidence Dimension | PXR binding and cellular activity |
|---|---|
| Target Compound Data | Not available in primary literature for the exact compound |
| Comparator Or Baseline | Compound 85 (SJPYT-306) shows low nanomolar IC50 values for PXR binding and cellular activity, while compound 89 (SJPYT-310) is a pure antagonist with IC50 values of 4 and 9 nM for binding and cellular activity, respectively . |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | TR-FRET binding assay and cell-based reporter gene assay in HepG2 cells |
Why This Matters
Without specific comparative data, a scientific or industrial user cannot quantify any advantage of this compound over the lead compounds 85 and 89, which represent the most optimized candidates in the series.
- [1] J. Med. Chem. 2022, 65, 24, 16829–16859. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. View Source
